2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
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Overview
Description
2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a complex organic compound with a unique structure that includes a phthalimide moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification and amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalimide moiety can be reduced to phthalamide or phthalic acid derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield 2-methoxyacetic acid, while reduction of the phthalimide moiety can produce phthalamide .
Scientific Research Applications
2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity, while the benzoate ester can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-methoxyethyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate: Unique due to its combination of a phthalimide moiety and a benzoate ester.
Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate: Similar structure but with an ethyl ester instead of a methoxyethyl group.
2-MEO-ET 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate: Contains a longer aliphatic chain, which may affect its chemical properties and applications.
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C21H20N2O6/c1-28-12-13-29-21(27)14-6-8-15(9-7-14)22-18(24)10-11-23-19(25)16-4-2-3-5-17(16)20(23)26/h2-9H,10-13H2,1H3,(H,22,24) |
InChI Key |
OBOGEDNEYCXRPM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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